
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the butan-1-amine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amine precursor under conditions that favor the formation of the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: The phenyl ring and other positions on the oxadiazole ring may undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides or ketones, while substitution could introduce various functional groups onto the phenyl or oxadiazole rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine: Without the (S)-configuration.
1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine: Without the methyl group.
5-phenyl-1,3,4-oxadiazole: The core oxadiazole structure.
Uniqueness
The (S)-configuration and specific substituents of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)butan-1-amine hcl may confer unique properties such as increased binding affinity, selectivity, or stability compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18ClN3O |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
(1S)-3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3;1H/t11-;/m0./s1 |
Clé InChI |
UHPFIYGQWRDDNK-MERQFXBCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N.Cl |
SMILES canonique |
CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
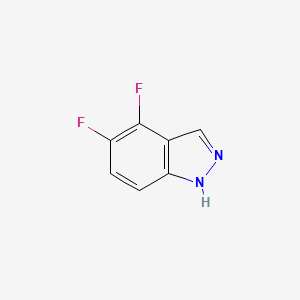
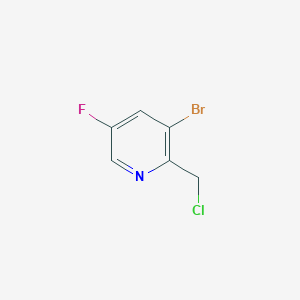
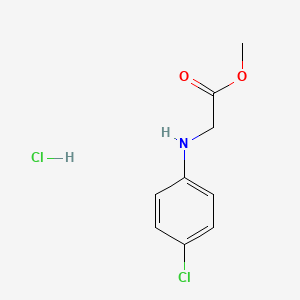
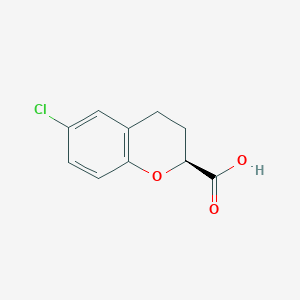
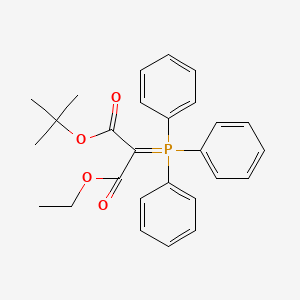

![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)



